4-(Trifluoromethyl)pyridine

Description

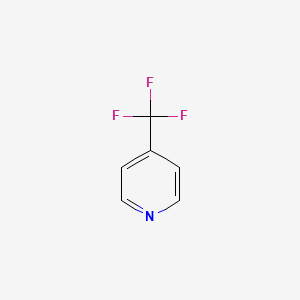

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYVNMXPYWIJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191398 | |

| Record name | Pyridine, 4-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3796-24-5 | |

| Record name | 4-(Trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine (CAS: 3796-24-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-(Trifluoromethyl)pyridine. The information is curated for professionals in research and development, with a focus on quantitative data, experimental protocols, and logical workflows.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid known for its unique chemical characteristics imparted by the trifluoromethyl group.[1] This electron-withdrawing group significantly influences the compound's reactivity and physical properties, making it a valuable building block in various chemical syntheses.[1]

| Property | Value | Reference |

| CAS Number | 3796-24-5 | [2][3] |

| Molecular Formula | C₆H₄F₃N | [2][3][4] |

| Molecular Weight | 147.10 g/mol | [3][5] |

| Boiling Point | 110 °C (lit.) | [6][7] |

| Density | 1.27 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index | n20/D 1.417 (lit.) | [3][6][7] |

| Flash Point | 20 °C (68 °F) - closed cup |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Reference |

| ¹H NMR | (See original source for detailed spectrum) | [8] |

| GC-MS | (See original source for detailed spectrum) | [2] |

| FT-IR and FT-Raman | (Detailed analysis available for 2-chloro-4-(trifluoromethyl)pyridine) | [9] |

| Ionization Energy | 10.1 eV (Vertical) | [5] |

| Proton Affinity | 893.9 kJ/mol | [5] |

| Gas Basicity | 862.0 kJ/mol | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Historically, harsh conditions were often required, such as the reaction of isonicotinic acid with SF₄ at 150 °C or the reaction of 4-methylpyridine (B42270) with chlorine and hydrogen fluoride (B91410) at 300-400 °C.[10] These methods often resulted in multiple by-products and difficult purification.[10]

More contemporary and efficient methods have since been developed. One such approach involves the trifluoromethylation of 4-iodopyridine.[6][7] Another patented method utilizes 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone as a building block, which reacts with a metal reagent of 2-halogenoalkyl nitrile.[10] This process is noted for its moderate reaction conditions and high selectivity.[10]

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of trifluoromethylpyridines, highlighting key stages from starting materials to the final product.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

The incorporation of a trifluoromethyl group into a pyridine (B92270) ring offers significant advantages in medicinal and agricultural chemistry.[11] This substitution can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[11][12] Consequently, this compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[1][4]

Key Therapeutic and Agricultural Areas:

-

Pharmaceuticals: It is a building block for various drugs, including antiviral and antitumor agents.[4][12] Derivatives have also been explored for their antibacterial properties.[11]

-

Agrochemicals: Trifluoromethylpyridine derivatives are integral to the development of modern pesticides. In fact, over half of the pesticides introduced in the last two decades contain fluorine.[13][14]

The following diagram illustrates the central role of this compound as a building block in these fields.

Caption: Applications of this compound in various industries.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2] It is also known to cause skin, eye, and respiratory irritation.[2][4]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[15][16] Keep away from heat, sparks, and open flames.[15][17] Take measures to prevent the buildup of electrostatic charge.[15][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and clothing.[17]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[15][17]

The logical flow for safe handling and response is outlined below.

Caption: Protocol for safe handling and emergency response.

References

- 1. CAS 3796-24-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Pyridine, 4-trifluoromethyl- [webbook.nist.gov]

- 6. 3796-24-5 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | 3796-24-5 [chemicalbook.com]

- 8. This compound(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 4-(Trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-(Trifluoromethyl)pyridine, a crucial building block in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the protons on the pyridine (B92270) ring.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-6 | 8.60 | Doublet (d) | 5.1 |

| H-3, H-5 | 7.46 | Doublet (d) | 5.1 |

Note: Data acquired in CDCl₃ at 400 MHz.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The trifluoromethyl group significantly influences the chemical shifts of the adjacent carbons.

| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C-2, C-6 | 151.7 | Singlet (s) | - |

| C-3, C-5 | 121.0 | Quartet (q) | 2.7 |

| C-4 | 152.3 | Quartet (q) | 35.4 |

| CF₃ | 120.9 | Quartet (q) | 275.8 |

Note: Data acquired in CDCl₃ at 101 MHz.[1]

¹⁹F NMR Data

The ¹⁹F NMR spectrum shows a single sharp peak, characteristic of the trifluoromethyl group.

| Fluorine | Chemical Shift (δ) ppm | Multiplicity |

| -CF₃ | -62.4 | Singlet (s) |

Note: Data acquired in CDCl₃ at 376 MHz, referenced to CFCl₃.[1]

Infrared (IR) Spectroscopy

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C=N stretching (pyridine ring) | 1600 - 1550 |

| C=C stretching (pyridine ring) | 1500 - 1400 |

| C-F stretching (CF₃) | 1350 - 1100 (strong, multiple bands) |

| C-H bending (out-of-plane) | 900 - 700 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Molecular Ion

The electron ionization (EI) mass spectrum shows a clear molecular ion peak corresponding to the molecular weight of the compound.[3]

| Ion | m/z |

| [M]⁺ | 147.1 |

Fragmentation Pattern

A detailed experimental mass spectrum with a full fragmentation pattern for this compound is not available in the searched results. However, based on the structure, likely fragmentation pathways would involve the loss of the trifluoromethyl radical (•CF₃) and subsequent fragmentation of the pyridine ring.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Cap the tube and gently invert it several times to ensure a homogeneous solution.

Instrumentation and Data Acquisition (¹H, ¹³C, and ¹⁹F NMR):

-

Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.[1]

-

Locking and Shimming: The magnetic field is locked using the deuterium (B1214612) signal from the solvent. The magnetic field homogeneity is optimized by shimming.

-

Acquisition Parameters:

-

Experiment: Standard one-dimensional pulse-acquire experiments for ¹H, ¹³C, and ¹⁹F nuclei. For ¹³C NMR, proton decoupling is typically applied.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-32 for ¹H, 128-1024 for ¹³C) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used between pulses to allow for full relaxation of the nuclei.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the spectra using the residual solvent peak for ¹H and ¹³C NMR, and an external standard (e.g., CFCl₃) for ¹⁹F NMR.[3]

Infrared (IR) Spectroscopy (Neat Liquid)

Sample Preparation:

-

Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the prepared salt plates in the sample holder and acquire the sample spectrum. The background is automatically subtracted.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.[4]

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.[4]

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

GC Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

References

The Trifluoromethyl Group's Profound Electron-Withdrawing Influence on the Pyridine Ring: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent groups on aromatic systems is paramount. Among these, the trifluoromethyl (CF3) group stands out for its potent electron-withdrawing capabilities, which significantly alter the physicochemical properties of the parent molecule. When appended to a pyridine (B92270) ring, the CF3 group imparts a unique electronic signature that has been extensively leveraged in the design of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the electron-withdrawing effects of the trifluoromethyl group on the pyridine ring, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.

The Electronic Landscape of Trifluoromethylpyridines

The introduction of a trifluoromethyl group to the pyridine ring dramatically reshapes its electronic distribution, primarily through a strong negative inductive effect (-I) and a weaker resonance effect (-R). This potent electron-withdrawing nature has profound consequences for the molecule's basicity, reactivity, and interactions with biological targets.[1] The electronegativity of the trifluoromethyl group is approximately 3.46, and its Hammett constant (σp) is 0.54, underscoring its strong electron-withdrawing character.[2][3]

Impact on Basicity (pKa)

The most direct consequence of the CF3 group's electron-withdrawing effect is a significant reduction in the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom is delocalized towards the electron-deficient ring, making it less available for protonation. This is quantitatively reflected in the lower pKa values of trifluoromethylpyridines compared to unsubstituted pyridine (pKa ≈ 5.2). The position of the CF3 group on the ring dictates the magnitude of this effect.

| Compound | pKa |

| Pyridine | ~5.2 |

| 2-(Trifluoromethyl)pyridine | 0.60 (Predicted)[1] |

| 3-(Trifluoromethyl)pyridine | 2.84[1] |

| 4-(Trifluoromethyl)pyridine | 3.48[1] |

Table 1: Comparison of pKa Values of Pyridine and Trifluoromethylpyridine Isomers. The data clearly illustrates the base-weakening effect of the trifluoromethyl group, with the 2-substituted isomer exhibiting the most pronounced effect due to the proximity of the electron-withdrawing group to the nitrogen atom.[1]

Altered Reactivity

The electron-deficient nature of the trifluoromethylated pyridine ring influences its reactivity in various chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-poor ring is more susceptible to attack by nucleophiles. This enhanced reactivity is a cornerstone of the synthetic utility of trifluoromethylpyridines, allowing for the introduction of a wide range of functional groups.

-

Electrophilic Aromatic Substitution (SEAr): Conversely, the ring is deactivated towards electrophilic attack. SEAr reactions on trifluoromethylpyridines are generally more challenging and often require harsh reaction conditions.

-

C-H Functionalization: The altered electronic properties have also enabled the development of novel C-H functionalization strategies for the regioselective introduction of various substituents.

Synthesis of Trifluoromethylpyridines

Several synthetic strategies have been developed to access trifluoromethylated pyridines, each with its own advantages and limitations.

Halogen Exchange (Halex) Reactions

A common industrial method involves the chlorination of picolines (methylpyridines) to form trichloromethylpyridines, followed by a halogen exchange reaction with a fluoride (B91410) source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3).[2] This method is particularly useful for large-scale production.

Building Block Approaches

This strategy involves the cyclocondensation of smaller, readily available trifluoromethyl-containing building blocks to construct the pyridine ring. This approach offers greater flexibility in accessing a variety of substitution patterns.

Direct Trifluoromethylation

Recent advances in synthetic methodology have led to the development of methods for the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. These methods often employ radical or nucleophilic trifluoromethylating reagents.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for measuring the pKa of a trifluoromethylpyridine derivative.

Materials:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Trifluoromethylpyridine sample (e.g., 3-(Trifluoromethyl)pyridine)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Potassium chloride (KCl)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.

-

Sample Preparation: Accurately weigh a known amount of the trifluoromethylpyridine and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.

-

Acidification: If titrating a basic solution, make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

-

Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Collect more data points near the expected equivalence point.

-

Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the base has been neutralized. The equivalence point is the steepest point of the curve.

-

Replication: Perform the titration at least in triplicate to ensure accuracy and precision.

Characterization by 19F NMR Spectroscopy

19F NMR is a powerful tool for characterizing trifluoromethylated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the trifluoromethylpyridine sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Add a small amount of an internal standard if quantitative analysis is required.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

Nucleus: 19F

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Sufficient to cover the expected chemical shift range of the CF3 group (typically around -60 to -80 ppm relative to CFCl3).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and improve sensitivity.

Data Analysis:

-

The chemical shift (δ) of the 19F signal provides information about the electronic environment of the CF3 group.

-

Coupling constants (J) between the fluorine nuclei and adjacent protons (e.g., 3JHF) can provide valuable structural information.

Computational Analysis using Density Functional Theory (DFT)

DFT calculations can provide valuable insights into the electronic structure and properties of trifluoromethylpyridines.

Computational Workflow:

-

Structure Building: Construct the 3D structure of the desired trifluoromethylpyridine isomer using a molecular modeling software (e.g., GaussView).

-

Input File Preparation: Create an input file for the DFT calculation software (e.g., Gaussian). Specify the following:

-

Method: A suitable density functional, such as B3LYP.

-

Basis Set: A basis set appropriate for organic molecules, such as 6-311++G(d,p).

-

Calculation Type: Geometry optimization (Opt) followed by frequency calculation (Freq) to ensure the optimized structure is a true minimum on the potential energy surface.

-

Solvation Model: To simulate solution-phase properties like pKa, include a continuum solvation model (e.g., PCM or SMD) with the appropriate solvent (e.g., water).

-

-

Job Submission: Submit the input file to a high-performance computing cluster.

-

Output Analysis: Analyze the output file to obtain:

-

Optimized molecular geometry.

-

Calculated energies, which can be used to determine relative stabilities and reaction energies.

-

Calculated vibrational frequencies to confirm the nature of the stationary point.

-

Molecular orbital energies (HOMO, LUMO) to understand electronic transitions and reactivity.

-

Calculated electrostatic potential maps to visualize the charge distribution.

-

Applications in Drug Discovery

The unique properties conferred by the trifluoromethyl group have made trifluoromethylpyridines privileged scaffolds in medicinal chemistry.

-

Increased Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, leading to improved pharmacokinetic profiles and longer drug half-lives.[4][5]

-

Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[4][6]

-

Improved Binding Affinity: The electron-withdrawing nature of the CF3 group can modulate the electronic properties of the pyridine ring, leading to stronger interactions with target proteins, such as enzymes and receptors.[4][5]

Trifluoromethylpyridine moieties are found in a variety of approved drugs and clinical candidates, including kinase inhibitors for cancer therapy and agents targeting other diseases.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Caption: Experimental workflow for the synthesis and analysis of a trifluoromethylpyridine.

Caption: EGFR signaling pathway and its inhibition by a trifluoromethylpyridine-based kinase inhibitor.

Conclusion

The trifluoromethyl group exerts a powerful and multifaceted electron-withdrawing effect on the pyridine ring, profoundly influencing its fundamental properties. This guide has provided a comprehensive overview of these effects, from the quantifiable impact on basicity to the strategic applications in modern drug discovery. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers seeking to harness the unique characteristics of trifluoromethylpyridines in their scientific endeavors. A thorough understanding of the principles outlined herein is essential for the rational design and synthesis of next-generation molecules with tailored properties for a wide range of applications.

References

A Technical Guide to the Solubility of 4-(Trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethyl)pyridine. While this compound is widely used as a building block in the synthesis of pharmaceuticals and agrochemicals, specific quantitative solubility data is not extensively documented in publicly available literature.[1][2] This guide addresses this gap by presenting known qualitative information, outlining detailed experimental protocols for quantitative determination, and exploring the key factors that govern its solubility.

Introduction to this compound

This compound is an aromatic heterocyclic compound with the molecular formula C₆H₄F₃N.[3][4] It is characterized by a pyridine (B92270) ring substituted at the 4-position with a trifluoromethyl group. This electron-withdrawing group significantly influences the molecule's physicochemical properties, making it a valuable intermediate in organic synthesis.[2][4] It is typically a colorless, flammable liquid with a distinctive odor.[1]

Key Physicochemical Properties:

-

Molecular Weight: 147.10 g/mol [3]

-

Boiling Point: 110 °C

-

Density: 1.27 g/mL at 25 °C

-

Appearance: Colorless liquid[1]

Solubility Profile

General chemical literature and supplier information indicate that this compound is soluble in organic solvents and insoluble in water.[1][4] The trifluoromethyl group increases the compound's lipophilicity, favoring its dissolution in non-polar and polar aprotic organic solvents.[1]

While precise quantitative data for this compound is scarce, studies on structurally similar compounds, such as 2-chloro-3-(trifluoromethyl)pyridine (B31430), show that solubility is highly dependent on the solvent type and temperature.[5] For instance, the solubility of 2-chloro-3-(trifluoromethyl)pyridine in various solvents was found to increase with rising temperature.[5][6]

Table 1: Qualitative and Comparative Solubility Data

| Solvent Class | Solvent Example | Qualitative Solubility of this compound | Notes |

| Polar Protic | Water | Insoluble[1] | The polar nature of the pyridine nitrogen is offset by the hydrophobic trifluoromethyl group. |

| Ethanol (B145695) | Soluble (General)[1][4] | Expected to be miscible, similar to pyridine itself.[7] | |

| Methanol | Soluble (General)[1][4] | High polarity and hydrogen bonding capability facilitate dissolution. | |

| Polar Aprotic | Acetone (B3395972) | Soluble (General)[1][4] | Good solvent for many organic compounds. |

| Dichloromethane (B109758) | Soluble (General)[1][4] | A common solvent for organic reactions involving pyridine derivatives. | |

| Chloroform | Soluble (General)[1][4] | High solubility is expected due to similar polarities. | |

| Non-Polar | Toluene | Soluble (General)[1][4] | Aromatic stacking interactions can aid solubility. |

| Hexane | Sparingly Soluble (Predicted) | Solubility is likely limited due to the polarity of the pyridine ring. |

Note: "Soluble (General)" indicates that sources describe it as soluble in organic solvents, but do not provide specific quantitative values. Researchers should determine the quantitative solubility for their specific application and conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, established analytical methods can be employed. The following protocols are standard for determining the solubility of solid and liquid organic compounds in various solvents.[8]

Method 1: Isothermal Static (Shake-Flask) Method

This gravimetric method is considered the gold standard for determining equilibrium solubility.[8]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, thermostated vessel (e.g., a jacketed glass vial with a magnetic stirrer).

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8]

-

Phase Separation: Cease agitation and allow the mixture to settle, permitting the undissolved solute to separate. For liquid solutes, this may involve centrifugation to ensure a clear separation of the saturated solution from the excess solute phase.

-

Sampling: Carefully extract a precise volume or mass of the clear, saturated supernatant (the solvent containing the dissolved solute).

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the sampled solution under controlled conditions (e.g., using a rotary evaporator or vacuum oven) and weigh the remaining solute residue.[8]

-

Chromatographic Analysis: Alternatively, dilute the sample with a suitable solvent and determine the concentration using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the mass of the residue and the initial volume/mass of the solvent sample.

Caption: Experimental workflow for determining solubility via the Shake-Flask method.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by the principles of intermolecular forces. The key is that "like dissolves like."

-

Solute Properties:

-

Solvent Properties:

-

Polarity and Dipole Moment: Solvents with a polarity that matches the solute will be more effective. Polar aprotic solvents like dichloromethane and acetone are generally effective for pyridine derivatives.

-

Hydrogen Bonding: Protic solvents like ethanol can interact with the pyridine nitrogen, but the bulk of the molecule is non-polar, which can limit miscibility in highly polar protic solvents like water.[1][7]

-

-

Temperature:

-

For most solid and liquid solutes, solubility in a liquid solvent increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it consumes heat. Supplying thermal energy shifts the equilibrium toward more dissolution.

-

Caption: Key factors influencing the solubility of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 3796-24-5: this compound | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

Material Safety Data Sheet for 4-(Trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-(Trifluoromethyl)pyridine (CAS No. 3796-24-5), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Physical Properties

This compound is a colorless liquid with a strong odor, characterized by a pyridine (B92270) ring substituted with a trifluoromethyl group.[1] This substitution significantly influences the molecule's physicochemical properties, such as its electron-withdrawing nature and increased lipophilicity, making it a valuable intermediate in organic synthesis.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃N | [1][3] |

| Molecular Weight | 147.10 g/mol | [1][3] |

| CAS Number | 3796-24-5 | [1][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 110 °C | [3] |

| Density | 1.27 g/mL at 25 °C | [3] |

| Flash Point | 20 °C (68 °F) - closed cup | [3] |

| Refractive Index (n20/D) | 1.417 | [3] |

| pKa | 2.92 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a highly flammable liquid and vapor and causes significant irritation to the skin, eyes, and respiratory system.[3][4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem, Sigma-Aldrich[3][4]

Toxicology and Health Effects

The primary toxicological concerns associated with this compound are its irritant properties. Direct contact can lead to redness and irritation of the skin and serious, painful irritation to the eyes.[1][4] Inhalation of vapors may cause respiratory tract irritation, with symptoms including coughing and shortness of breath.[4]

Quantitative Toxicological Data

For context, a related compound, 2-Fluoro-6-(trifluoromethyl)pyridine, has the following reported toxicity values:

-

Oral LD50 (rat): 500 mg/kg

-

Dermal LD50 (rat): >2500 mg/kg

-

Inhalation LC50 (rat): 3075 ppm[1]

It is crucial to note that this data is for a structurally related but different compound and should be used for reference with caution.

Experimental Protocols

The data presented in this guide are determined through standardized experimental protocols, typically following guidelines set by organizations such as the OECD (Organisation for Economic Co-operation and Development) and ASTM International.

Boiling Point Determination (Thiele Tube Method) The boiling point of 110 °C is likely determined using a micro-boiling point method, such as the Thiele tube technique.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Methodology: A small sample of the liquid is placed in a fusion tube with an inverted capillary tube. The apparatus is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is just above the boiling point. The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Flash Point Determination (Closed Cup Method) The flash point of 20 °C was determined using a closed cup method.

-

Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface.

-

Methodology: A sample is placed in a sealed cup and heated at a slow, constant rate. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite. Standard methods include ASTM D56 (Tag Closed Cup) and ASTM D93 (Pensky-Martens Closed Cup).[5]

Acute Toxicity Testing (OECD Guidelines) While specific data for this compound is unavailable, the following OECD guidelines are standard for determining acute toxicity:

-

OECD 401 (Acute Oral Toxicity): Involves the administration of the substance in graduated doses to several groups of experimental animals.

-

OECD 402 (Acute Dermal Toxicity): The substance is applied to the skin of animals in graduated doses.

-

OECD 403 (Acute Inhalation Toxicity): Animals are exposed to the substance by inhalation for a defined period.

-

OECD 404 (Acute Dermal Irritation/Corrosion): The substance is applied to the skin of a single animal in a stepwise procedure to assess for irritant or corrosive effects.[6]

Handling, Storage, and Safety Precautions

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber) and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response.[3]

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Take precautionary measures against static discharge.[1]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mist.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

Table 3: First Aid Measures for this compound

| Exposure | First Aid Instructions |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

Source: Multiple Safety Data Sheets

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Highly flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Potential Signaling Pathways and Mechanisms of Action

The primary toxic effect of this compound is irritation, which involves a localized inflammatory response.

Caption: General workflow of chemical-induced irritation and inflammation.

While not directly related to its toxicity, derivatives of trifluoromethylpyridine have been investigated for their roles in specific biological pathways:

-

Hedgehog Signaling Pathway: Certain 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethylpyridine moiety have been designed as potent inhibitors of the Hedgehog signaling pathway, which is a target in cancer therapy.

Caption: Inhibition of the Hedgehog signaling pathway by TFMP derivatives.

-

Serotonin (B10506) Uptake: The related compound 4-(Trifluoromethyl)-2-pyridone is known to be an inhibitor of serotonin uptake, a mechanism used in the treatment of depression.

References

An In-depth Technical Guide to the Safe Handling and Storage of 4-(Trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety procedures, handling protocols, and storage requirements for 4-(Trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for a preliminary risk assessment and for designing appropriate experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄F₃N | [1] |

| Molecular Weight | 147.10 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 110 °C (lit.) | |

| Density | 1.27 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.417 (lit.) | |

| Flash Point | 20 °C (68 °F) - closed cup | |

| CAS Number | 3796-24-5 | [1] |

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is classified as a flammable liquid and an irritant.

Primary Hazards:

-

Flammable Liquid: The low flash point indicates a significant fire hazard. Vapors can form explosive mixtures with air.

-

Skin and Eye Irritant: Causes skin irritation and serious eye irritation.

-

Respiratory Irritant: May cause respiratory irritation upon inhalation.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound. The following should be worn at all times in the laboratory:

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes must be worn.[2]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of exceeding exposure limits, a respirator with an appropriate cartridge (e.g., type ABEK) should be used.

Safe Handling and Experimental Protocols

Adherence to strict handling procedures is paramount to minimize exposure and prevent accidents.

General Handling Workflow

The following diagram outlines the general workflow for safely handling this compound.

Caption: General workflow for handling this compound.

Experimental Protocol: Quenching a Reaction Containing this compound

This protocol provides a general guideline for quenching a reaction where this compound has been used as a solvent or reagent. The specific quenching agent and conditions will depend on the other reactants present.

Materials:

-

Reaction mixture containing this compound.

-

Appropriate quenching agent (e.g., water, saturated aqueous ammonium (B1175870) chloride, or a dilute acid solution like 1M HCl).

-

Ice bath.

-

Addition funnel.

-

Personal Protective Equipment (as specified in Section 2).

Procedure:

-

Cool the reaction mixture: Place the reaction vessel in an ice bath to lower the temperature and control any potential exotherm during quenching.

-

Prepare the quenching solution: If using a reactive quenching agent, ensure it is also cooled in an ice bath.

-

Slow addition: Slowly add the quenching agent to the reaction mixture dropwise using an addition funnel. Monitor the temperature of the reaction mixture closely.

-

Stirring: Maintain vigorous stirring throughout the quenching process to ensure efficient mixing and heat dissipation.

-

Complete the quench: Continue the slow addition until the reaction is fully quenched. This may be indicated by a color change, cessation of gas evolution, or as determined by an appropriate analytical technique (e.g., TLC, GC-MS).

-

Work-up: Proceed with the standard aqueous work-up procedure, including extraction with an appropriate organic solvent.[3]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep containers tightly closed to prevent the ingress of moisture and air.

-

Store away from sources of heat, sparks, and open flames.[2]

-

The storage area should be equipped with appropriate fire suppression equipment.

Incompatibility: The following diagram illustrates the key incompatibilities of this compound.

Caption: Key incompatibilities of this compound.

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

Spill and Leak Procedures

Small Spills (manageable by trained personnel):

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation (fume hood).

-

Containment: Use a non-combustible absorbent material like vermiculite (B1170534) or sand to contain the spill.

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Large Spills:

-

Evacuate Immediately: Evacuate the entire laboratory area.

-

Activate Emergency Response: Alert your institution's emergency response team and follow their instructions.

-

Prevent Entry: Do not re-enter the area until it has been declared safe by emergency personnel.

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Liquid Waste: Collect in a designated, properly labeled, and sealed container.

-

Solid Waste: Contaminated materials (e.g., absorbent pads, gloves) should be placed in a sealed, labeled container.

-

Disposal: Arrange for disposal through your institution's hazardous waste management program in accordance with local, state, and federal regulations.

Thermal Decomposition

Upon heating, this compound can decompose to produce hazardous byproducts.

Hazardous Decomposition Products:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride (B91410) (HF)[4]

The thermal decomposition of fluorinated pyridines is a complex process that can be initiated by high temperatures. The primary pathway involves the breakdown of the molecule, leading to the formation of toxic and corrosive gases. It is crucial to avoid overheating reactions involving this compound and to ensure that any thermal processes are conducted in a well-ventilated area with appropriate scrubbing for off-gases.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

Thermochemical Properties of 4-(Trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermochemical properties of 4-(Trifluoromethyl)pyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also details the standard experimental methodologies used to determine these properties for structurally similar molecules.

Physical Properties

This compound is a colorless liquid with a distinct odor.[1] The trifluoromethyl group significantly influences its physical and chemical properties, imparting increased lipophilicity and electron-withdrawing characteristics, which makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₃N | |

| Molecular Weight | 147.10 g/mol | |

| Boiling Point | 110 °C (lit.) | |

| Density | 1.27 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.417 (lit.) | |

| Flash Point | 20 °C (closed cup) | |

| CAS Number | 3796-24-5 |

Thermochemical Properties

Experimental data on the thermochemical properties of this compound are not widely available in the surveyed literature. The DECHEMA thermophysical property database indicates the availability of data for its enthalpy of sublimation and vaporization; however, specific values require direct access to the database. Information regarding the experimental determination of its enthalpy of formation, entropy, and heat capacity has not been found in readily accessible scientific journals.

Table 2: Availability of Thermochemical Data for this compound

| Property | Data Availability | Source |

| Enthalpy of Formation (ΔfH°) | Not explicitly found in searched literature | - |

| Standard Molar Entropy (S°) | Not explicitly found in searched literature | - |

| Molar Heat Capacity (Cp) | Not explicitly found in searched literature | - |

| Enthalpy of Vaporization (ΔvapH) | Data reported to be available | DECHEMA Database |

| Enthalpy of Sublimation (ΔsubH) | Data reported to be available | DECHEMA Database |

Experimental Protocols for Thermochemical Property Determination

While specific experimental data for this compound is limited, the following sections describe the standard methodologies employed for determining the key thermochemical properties of related pyridine (B92270) and fluorinated aromatic compounds.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of organic compounds, including pyridine derivatives, is most commonly and accurately determined using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.

Experimental Workflow: Oxygen Bomb Calorimetry

Detailed Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the combustion bomb. For volatile liquids, encapsulation in a gelatin capsule or a glass ampule is common practice.

-

Bomb Assembly: The bomb is charged with high-pressure (typically 30 atm) pure oxygen to ensure complete combustion. A small, known amount of water is often added to the bomb to saturate the internal atmosphere and ensure that the final state of water is liquid and any acidic products are in aqueous solution.

-

Calorimetry: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water bath is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after the combustion reaction until a steady final temperature is reached.

-

Product Analysis: After combustion, the gaseous and liquid contents of the bomb are carefully analyzed to determine the extent of reaction and to check for incomplete combustion. For a fluorinated compound like this compound, this involves quantifying the amounts of carbon dioxide, and hydrofluoric acid (HF) formed.

-

Calculation: The heat of combustion at constant volume (ΔcU°) is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are applied for the heat of ignition and the formation of nitric acid (from residual nitrogen) and aqueous HF. The standard enthalpy of combustion (ΔcH°) is then calculated, and from this, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Heat Capacity and Entropy by Adiabatic Calorimetry

The molar heat capacity (Cp) and, by extension, the standard molar entropy (S°) of a substance are determined using adiabatic calorimetry. This technique involves measuring the temperature rise of a sample upon the input of a known quantity of electrical energy while minimizing heat exchange with the surroundings.

Experimental Workflow: Adiabatic Calorimetry

Detailed Methodology:

-

Sample Preparation and Loading: A known mass of the purified this compound is sealed in a calorimeter vessel.

-

Calorimeter Setup: The vessel is placed within a series of adiabatic shields in a high-vacuum cryostat. The temperatures of the shields are controlled to match the temperature of the calorimeter vessel, thereby minimizing heat exchange with the surroundings.

-

Measurement: Starting from a very low temperature (approaching 0 K), a precisely measured amount of electrical energy is supplied to the sample through a heater. The resulting temperature increase is carefully measured. This process is repeated in a stepwise manner up to the desired final temperature.

-

Heat Capacity Calculation: The heat capacity at each temperature step is calculated by dividing the energy input by the measured temperature rise.

-

Entropy Calculation: The standard molar entropy at a given temperature T (e.g., 298.15 K) is determined by integrating the heat capacity data (as Cp/T) from 0 K to T, accounting for the entropies of any phase transitions (e.g., melting) that occur within this temperature range.

Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid at different temperatures. The relationship between vapor pressure, temperature, and enthalpy of vaporization is described by the Clausius-Clapeyron equation.

Logical Relationship: Clausius-Clapeyron Equation

Detailed Methodology:

-

Vapor Pressure Measurement: The vapor pressure of liquid this compound is measured at a series of different temperatures using a static or dynamic method. A static method involves introducing the sample into an evacuated, temperature-controlled system and measuring the equilibrium pressure with a manometer.

-

Data Analysis: According to the integrated form of the Clausius-Clapeyron equation, a plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.

-

Enthalpy of Vaporization Calculation: The slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. Therefore, the enthalpy of vaporization can be calculated from the slope of the line. This method provides an average value of ΔvapH over the measured temperature range.

Conclusion

References

The Trifluoromethylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl group into the pyridine (B92270) ring has had a profound impact on the fields of agrochemicals and pharmaceuticals. Trifluoromethylpyridines (TFMPs) are a class of compounds renowned for their unique physicochemical properties that often impart enhanced biological activity, metabolic stability, and target affinity to molecules. This technical guide provides a comprehensive overview of the discovery and history of trifluoromethylpyridines, from their first synthesis to the development of modern industrial production methods. It details key experimental protocols for their preparation, presents quantitative data to compare synthetic routes, and visualizes their role in crucial biological signaling pathways.

A Historical Overview of Trifluoromethylpyridine Discovery

The journey of trifluoromethylpyridines begins with the broader exploration of organofluorine chemistry. In 1898, Frédéric Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, by treating benzotrichloride (B165768) with antimony trifluoride. This foundational work laid the groundwork for the introduction of the -CF3 group into other aromatic systems.

It was not until nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported by E. T. McBee, H. B. Hass, and E. M. Hodnett from Purdue University.[1][2] Their pioneering work, published in Industrial & Engineering Chemistry, described a method analogous to the one used for benzotrifluoride, which involved the chlorination of picoline (methylpyridine) to the corresponding (trichloromethyl)pyridine, followed by a halogen exchange (Halex) reaction with a fluorinating agent.[1][2]

The initial interest in TFMPs was primarily academic. However, in the latter half of the 20th century, their potential in practical applications became increasingly evident. The unique properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—made TFMP-containing compounds highly attractive candidates for agrochemical and pharmaceutical research.[1]

A significant milestone in the commercial history of trifluoromethylpyridines was the introduction of the herbicide Fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. in the 1980s. This was the first major agrochemical to contain a TFMP moiety and its success spurred further research and development in this area.[1] Since then, a multitude of TFMP-containing agrochemicals, including herbicides, insecticides, and fungicides, have been commercialized. The insecticide chlorfluazuron, for example, is a notable insect growth regulator that functions by inhibiting chitin (B13524) synthesis.[3][4]

In the pharmaceutical arena, trifluoromethylpyridines have emerged as crucial building blocks in the synthesis of a wide range of therapeutic agents. Their incorporation into drug candidates has been shown to improve efficacy and pharmacokinetic profiles. For instance, certain TFMP derivatives have been investigated as potent inhibitors of protein kinases, targeting signaling pathways such as the JAK/STAT and PI3K/mTOR pathways, which are often dysregulated in cancer and inflammatory diseases.

The growing demand for trifluoromethylpyridines has driven the development of more efficient and scalable synthetic methodologies, moving from the early liquid-phase batch processes to sophisticated vapor-phase and cyclocondensation routes used in modern industrial production.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches:

-

Halogen Exchange (Halex) from Trichloromethylpyridines: This is the classical and still widely used method, involving the replacement of chlorine atoms with fluorine atoms.

-

Vapor-Phase Chlorination and Fluorination: An industrial-scale method that allows for continuous production.

-

Cyclocondensation Reactions: A versatile approach that builds the pyridine ring from acyclic precursors already containing the trifluoromethyl group.

Halogen Exchange (Halex) Reaction: The Original Approach

This method follows the initial logic of the first TFMP synthesis. It is a two-step process starting from a methylpyridine (picoline).

Step 1: Chlorination of the Methyl Group

The methyl group of a picoline is first exhaustively chlorinated to a trichloromethyl group using reagents like chlorine gas under UV irradiation or with chemical initiators.

Step 2: Fluorination of the Trichloromethyl Group (Swarts Reaction)

The resulting (trichloromethyl)pyridine is then fluorinated using a variety of reagents. The classic Swarts reaction employs antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅). Modern variations often use anhydrous hydrogen fluoride (B91410) (HF), which is more economical for large-scale production.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange

This protocol is a representative example based on principles described in various patents and publications.

Step A: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine (B1585791)

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a UV lamp is charged with 2-chloro-5-methylpyridine (B98176) (1 equivalent) and a suitable solvent such as carbon tetrachloride.

-

Chlorination: The mixture is heated to reflux (approximately 77°C) and chlorine gas is bubbled through the solution while irradiating with the UV lamp.

-

Monitoring: The reaction is monitored by gas chromatography (GC) until the starting material is consumed and the desired trichlorinated product is the major component.

-

Work-up: The reaction mixture is cooled, and excess chlorine and HCl are removed by purging with nitrogen. The solvent is then removed under reduced pressure to yield the crude 2-chloro-5-(trichloromethyl)pyridine, which can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Step B: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

-

Reaction Setup: A high-pressure autoclave (e.g., a Parr reactor) is charged with 2-chloro-5-(trichloromethyl)pyridine (1 equivalent) and a catalytic amount of a Lewis acid such as anhydrous ferric chloride (FeCl₃) (e.g., 5 mol%).

-

Fluorination: The reactor is cooled and anhydrous hydrogen fluoride (HF) (at least 3 equivalents) is carefully added. The reactor is sealed and heated to a temperature between 150°C and 200°C. The pressure will increase significantly.

-

Monitoring: The reaction is maintained at this temperature for several hours, with the progress monitored by sampling and GC analysis (if the reactor setup allows).

-

Work-up: After cooling the reactor to room temperature, the excess HF and HCl gas are carefully vented through a scrubber. The reaction mixture is then poured onto crushed ice and neutralized with a base such as potassium carbonate or aqueous ammonia.

-

Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by fractional distillation to yield pure 2-chloro-5-(trifluoromethyl)pyridine.

Vapor-Phase Synthesis

For large-scale industrial production, vapor-phase reactions offer advantages in terms of throughput and continuous operation. In this process, a mixture of a picoline, chlorine, and hydrogen fluoride is passed over a heated catalyst bed.

Experimental Protocol: Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is a generalized representation of industrial vapor-phase processes.

-

Catalyst Preparation: A chromium-based catalyst, often on a support like alumina (B75360) or fluorinated alumina, is typically used. The catalyst is activated in a stream of nitrogen and then treated with HF at high temperature.

-

Reactor Setup: A fixed-bed or fluidized-bed reactor made of a corrosion-resistant alloy (e.g., Inconel) is heated to the reaction temperature, typically in the range of 300-450°C.

-

Reaction: A gaseous feed of 3-picoline, chlorine, and anhydrous hydrogen fluoride, often diluted with an inert gas like nitrogen, is continuously passed through the reactor over the catalyst bed. The molar ratios of the reactants are carefully controlled to optimize the yield of the desired product and minimize the formation of byproducts.

-

Product Separation: The gaseous effluent from the reactor, containing the desired product, byproducts (HCl, other chlorinated/fluorinated pyridines), and unreacted starting materials, is passed through a series of condensers and scrubbers. The organic components are condensed and collected.

-

Purification: The collected crude product is then purified by fractional distillation to isolate 2-chloro-5-(trifluoromethyl)pyridine.

Cyclocondensation Reactions

This approach involves the construction of the pyridine ring from acyclic building blocks that already contain the trifluoromethyl group. This method is particularly useful for accessing trifluoromethylpyridines with substitution patterns that are difficult to obtain by direct functionalization of a pre-existing pyridine ring. A common strategy is the Hantzsch pyridine synthesis or variations thereof.

Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyridin-2(1H)-one Derivative

This protocol is based on the cyclocondensation of a trifluoromethyl-containing β-ketoester with an enamine.

-

Reaction Setup: A round-bottom flask is charged with ethyl 4,4,4-trifluoroacetoacetate (1 equivalent), an appropriate enamine (e.g., 3-aminocrotonate, 1 equivalent), and a suitable solvent such as ethanol (B145695) or acetic acid.

-

Condensation: The reaction mixture is heated to reflux for several hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with a solvent like diethyl ether or a mixture of hexane (B92381) and ethyl acetate (B1210297) to induce crystallization.

-

Purification: The solid product is collected by filtration, washed with a cold solvent, and dried. If necessary, the product can be further purified by recrystallization.

Quantitative Data on Trifluoromethylpyridine Synthesis and Properties

The choice of synthetic method often depends on the desired scale, the required isomer, and economic factors. The following tables summarize key quantitative data for the synthesis and properties of some common trifluoromethylpyridines.

Table 1: Comparison of Synthetic Methods for Trifluoromethylpyridines

| Method | Starting Material | Product | Typical Yield (%) | Conditions | Advantages | Disadvantages |

| Halogen Exchange | 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | 70-90% | Anhydrous HF, FeCl₃, 150-200°C, high pressure | High yield, well-established | Requires handling of HF, high pressure, corrosive conditions |

| Vapor-Phase | 3-Picoline, Cl₂, HF | 2-Chloro-5-(trifluoromethyl)pyridine | 60-70% | Cr-based catalyst, 300-450°C | Continuous process, suitable for large scale | High energy consumption, complex reactor setup, catalyst deactivation |

| Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate | 4-(Trifluoromethyl)pyridin-2(1H)-one derivatives | 60-85% | Reflux in ethanol or acetic acid | Access to diverse substitution patterns, milder conditions | Starting materials can be expensive, multi-step for some targets |

Table 2: Physical and Spectroscopic Properties of Selected Trifluoromethylpyridines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | ¹⁹F NMR (δ, ppm) |

| 2-(Trifluoromethyl)pyridine | 368-48-9 | C₆H₄F₃N | 147.10 | 139-141 | N/A | ~ -66 |

| 3-(Trifluoromethyl)pyridine | 3796-23-4 | C₆H₄F₃N | 147.10 | 116-118 | N/A | ~ -63 |

| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C₆H₄F₃N | 147.10 | 110 | N/A | ~ -64 |

| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C₆H₃ClF₃N | 181.54 | 148-150 | N/A | ~ -63 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C₆H₂Cl₂F₃N | 215.99 | 170-172 | 31-33 | ~ -63 |

Role in Biological Signaling Pathways

The biological activity of many trifluoromethylpyridine-containing compounds stems from their ability to interact with and modulate key signaling pathways. The trifluoromethyl group often enhances binding to target proteins and can block metabolic degradation, leading to a more potent and prolonged effect.

Inhibition of Chitin Biosynthesis in Insects

Several trifluoromethylpyridine-based insecticides, such as chlorfluazuron, act as insect growth regulators by disrupting the chitin biosynthesis pathway. Chitin is a crucial structural component of the insect exoskeleton. By inhibiting its synthesis, these compounds prevent the proper molting of larvae, leading to their death.

Modulation of Kinase Signaling Pathways

In drug development, trifluoromethylpyridines are often found in molecules designed to inhibit protein kinases. Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.

Conclusion

From its first laboratory synthesis in 1947 to its current status as a privileged scaffold in high-value chemical products, the trifluoromethylpyridine core has had a remarkable history. The continuous development of novel and efficient synthetic methods has made a wide array of TFMP isomers and derivatives readily accessible, fueling further innovation. For researchers in agrochemical and pharmaceutical development, a deep understanding of the synthesis and biological implications of this versatile chemical entity is indispensable for the design of the next generation of active ingredients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

4-(Trifluoromethyl)pyridine: A Comprehensive Technical Guide for its Application as a Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyridine is an aromatic heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.[1] The strategic incorporation of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, onto the pyridine (B92270) scaffold imparts a unique combination of physicochemical properties. This guide provides an in-depth overview of this compound, including its properties, synthesis, key reactions, and its pivotal role as a fluorinated building block in the development of novel therapeutics and functional materials. The electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions, making it a valuable tool for molecular design.[1][2]

The trifluoromethyl group is known to enhance properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the this compound moiety is a key structural motif in a range of biologically active molecules, including those with potential anticancer and antibacterial applications.[3]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or solid with a distinctive odor.[1][5] It is soluble in organic solvents but insoluble in water.[5] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H4F3N | [5] |

| Molecular Weight | 147.10 g/mol | |

| CAS Number | 3796-24-5 | [5][6] |

| Boiling Point | 110 °C (lit.) | [6][7] |

| Density | 1.27 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index | n20/D 1.417 (lit.) | [6][7] |

| Flash Point | 20 °C (68.0 °F) - closed cup | [7] |